molecular formula C10H8FNO B12994304 4-(4-Fluorophenyl)-3-oxobutanenitrile

4-(4-Fluorophenyl)-3-oxobutanenitrile

Cat. No.: B12994304
M. Wt: 177.17 g/mol
InChI Key: SSGOHXGTYMGCCE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-oxobutanenitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-oxobutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenyl)-3-oxobutanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetylene
  • 4-Fluorophenylpiperazine
  • 4-Fluorophenylphosphine oxide

Uniqueness

4-(4-Fluorophenyl)-3-oxobutanenitrile is unique due to its specific structural features, such as the presence of both a fluorine atom and a nitrile group. These features confer distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-oxobutanenitrile

InChI

InChI=1S/C10H8FNO/c11-9-3-1-8(2-4-9)7-10(13)5-6-12/h1-4H,5,7H2

InChI Key

SSGOHXGTYMGCCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC#N)F

Origin of Product

United States

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